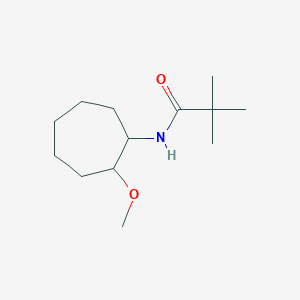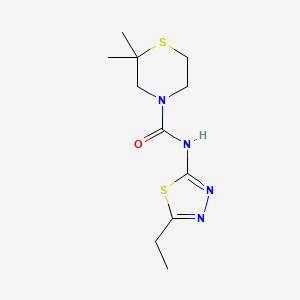
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide, also known as ETM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide exerts its pharmacological effects through the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. By inhibiting COX-2 activity, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has also been found to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide. One potential direction is the development of more effective formulations of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide that can improve its solubility and increase its half-life. Another direction is the study of the potential use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the study of the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide and its effects on various signaling pathways can provide insights into its potential therapeutic applications.
Métodos De Síntesis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide can be synthesized through a multi-step process which involves the reaction of 2,2-dimethylthiomorpholine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-ethyl-1,3,4-thiadiazole-2-amine to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. This makes N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has also been found to possess anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-4-8-13-14-9(18-8)12-10(16)15-5-6-17-11(2,3)7-15/h4-7H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAAHWWGIWOCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)N2CCSC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


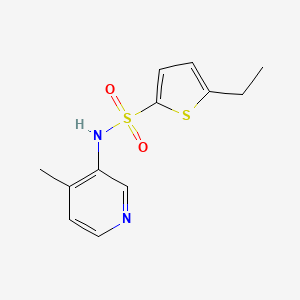
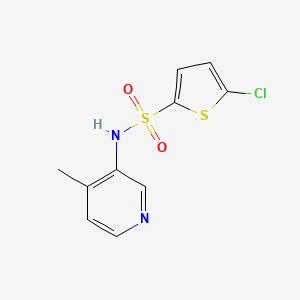
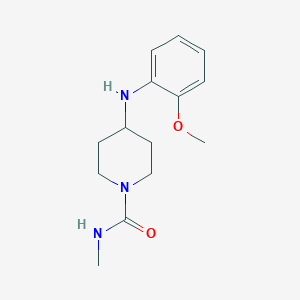

![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)


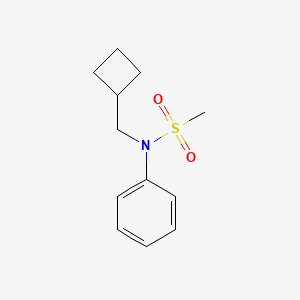

![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
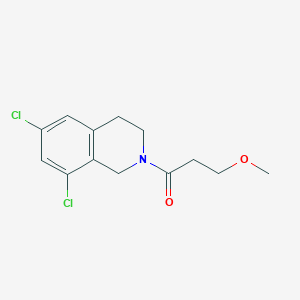
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
